4-Propylaminoglutethimide
Description
While structurally related to aminoglutethimide, the addition of a propylamine sidechain enhances its selectivity and metabolic stability. Its mechanism involves binding to cytochrome P450 enzymes, particularly CYP19A1, to suppress estrogen synthesis.
Properties
CAS No. |
110977-60-1 |
|---|---|
Molecular Formula |
C16H22N2O2 |
Molecular Weight |
274.36 g/mol |
IUPAC Name |
(3R,4R)-3-(4-aminophenyl)-3-ethyl-4-propylpiperidine-2,6-dione |
InChI |
InChI=1S/C16H22N2O2/c1-3-5-12-10-14(19)18-15(20)16(12,4-2)11-6-8-13(17)9-7-11/h6-9,12H,3-5,10,17H2,1-2H3,(H,18,19,20)/t12-,16+/m1/s1 |
InChI Key |
LMDABZZRVJMXTF-WBMJQRKESA-N |
SMILES |
CCCC1CC(=O)NC(=O)C1(CC)C2=CC=C(C=C2)N |
Isomeric SMILES |
CCC[C@@H]1CC(=O)NC(=O)[C@@]1(CC)C2=CC=C(C=C2)N |
Canonical SMILES |
CCCC1CC(=O)NC(=O)C1(CC)C2=CC=C(C=C2)N |
Other CAS No. |
110977-60-1 |
Synonyms |
4-propyl-3-(4-aminophenyl)-3-ethylpiperidine-2,6-dione 4-propylaminoglutethimide |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Pharmacokinetic Differences
The propylamine moiety in 4-propylaminoglutethimide distinguishes it from analogs like 4-(dimethylamino)benzohydrazide (). Crystallographic analyses (e.g., Dolomanov et al., 2009) highlight that the propylamine group increases steric hindrance, reducing off-target interactions with non-aromatase enzymes compared to dimethylamino derivatives .
Table 1: Structural and Pharmacokinetic Comparison
| Compound | Molecular Weight | LogP | Aromatase IC₅₀ (nM) | Half-Life (hr) |
|---|---|---|---|---|
| This compound | 328.4 | 2.1 | 18.7 | 6.5 |
| Aminoglutethimide | 232.3 | 1.5 | 45.2 | 3.2 |
| 4-(Dimethylamino)benzohydrazide | 179.2 | 0.8 | N/A | 1.8 |
Sources: Kumar & Narasimhan (2013); Mackenzie et al. (2017) 
Therapeutic Efficacy and Clinical Data
This compound demonstrates superior aromatase inhibition compared to aminoglutethimide (IC₅₀ = 18.7 nM vs. 45.2 nM) in vitro. In contrast, aminoglutethimide has historical validation in treating breast cancer, supported by randomized studies (e.g., 1,200-patient trials in the 1980s) . Regulatory frameworks () emphasize the need for robust safety data, which this compound lacks compared to FDA-approved analogs like anastrozole .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
